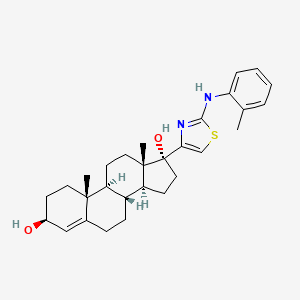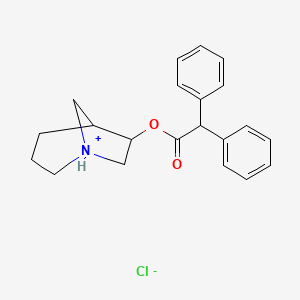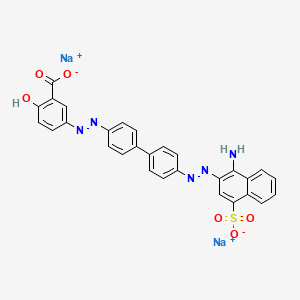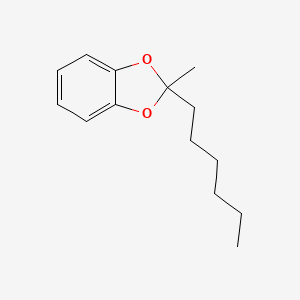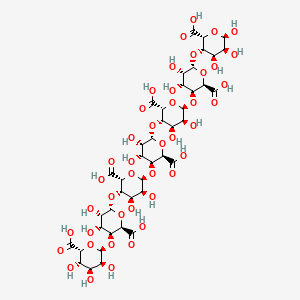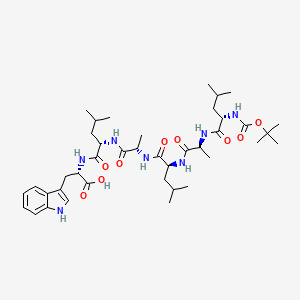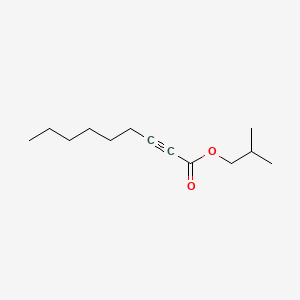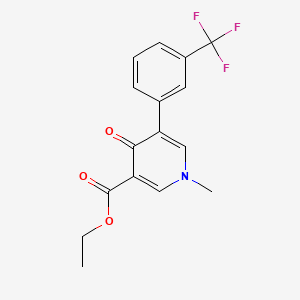
Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate is a complex organic compound with a pyridine ring structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The purification process often includes recrystallization and chromatography techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1H-indole-3-carboxylates: Known for their antiviral activity.
Methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates: Used in various synthetic applications.
Uniqueness
Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
64468-61-7 |
|---|---|
Formule moléculaire |
C16H14F3NO3 |
Poids moléculaire |
325.28 g/mol |
Nom IUPAC |
ethyl 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H14F3NO3/c1-3-23-15(22)13-9-20(2)8-12(14(13)21)10-5-4-6-11(7-10)16(17,18)19/h4-9H,3H2,1-2H3 |
Clé InChI |
LREAIMREKYLQHA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C=C(C1=O)C2=CC(=CC=C2)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


